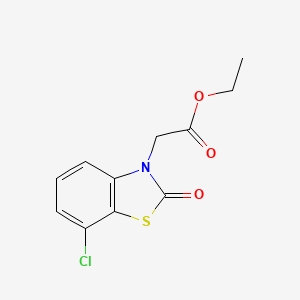
Ethyl 2-(7-chloranyl-2-oxidanylidene-1,3-benzothiazol-3-yl)ethanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Benazolin-ethyl is synthesized through the esterification of benazolin with ethanol. The reaction involves the use of a catalyst, typically an acid such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the reactants under reflux to achieve the desired product .
Analyse Des Réactions Chimiques
Benazolin-ethyl undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, benazolin-ethyl can hydrolyze to form benazolin and ethanol.
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: Benazolin-ethyl can undergo substitution reactions where the ethyl group is replaced by other functional groups.
Common reagents used in these reactions include water for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions include benazolin, ethanol, and various substituted derivatives .
Applications De Recherche Scientifique
Benazolin-ethyl has several scientific research applications:
Agriculture: It is widely used as a herbicide to control weeds in various crops, enhancing agricultural productivity.
Environmental Science: Studies have been conducted to understand its degradation in soil and water, as well as its impact on non-target organisms.
Analytical Chemistry: Methods have been developed for the detection and quantification of benazolin-ethyl residues in environmental samples using techniques such as gas chromatography and high-performance liquid chromatography.
Mécanisme D'action
Benazolin-ethyl exerts its herbicidal effects by inhibiting the transport of auxin, a plant hormone essential for growth and development. This inhibition disrupts the normal growth processes of the target weeds, leading to their death . The molecular targets involved in this mechanism include auxin transport proteins and related pathways .
Comparaison Avec Des Composés Similaires
Benazolin-ethyl is part of the benzothiazolone herbicide group. Similar compounds include:
Benazolin: The parent compound of benazolin-ethyl, used in similar applications.
Dicamba: A widely used herbicide with a different mode of action, targeting broad-leaved weeds.
Benazolin-ethyl is unique in its specific application for post-emergence control of weeds in crops like wheat and oilseed rape, and its relatively low toxicity to non-target organisms .
Propriétés
Formule moléculaire |
C11H10ClNO3S |
|---|---|
Poids moléculaire |
271.72 g/mol |
Nom IUPAC |
ethyl 2-(7-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate |
InChI |
InChI=1S/C11H10ClNO3S/c1-2-16-9(14)6-13-8-5-3-4-7(12)10(8)17-11(13)15/h3-5H,2,6H2,1H3 |
Clé InChI |
KIGHRDSEJIOFCK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C2=C(C(=CC=C2)Cl)SC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


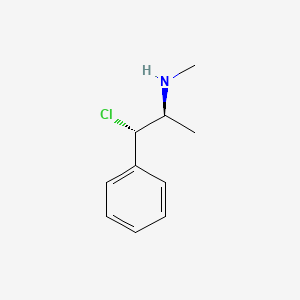


![[(1S,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B13408381.png)

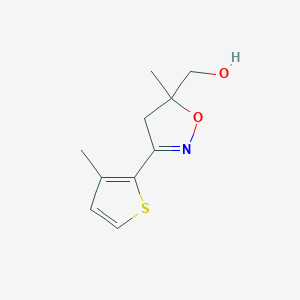
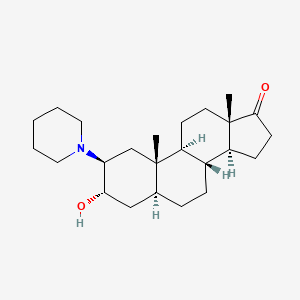
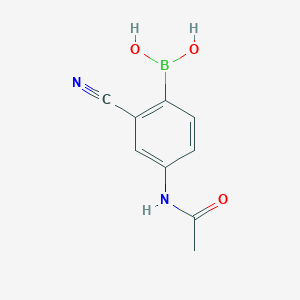
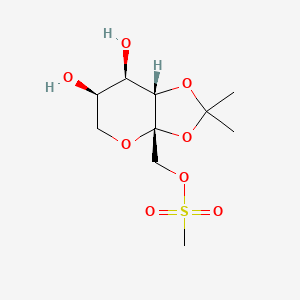
![4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose](/img/structure/B13408413.png)
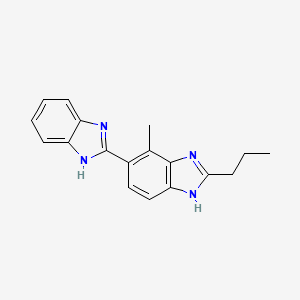

![5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one](/img/structure/B13408440.png)

